1-(Furan-2-ylmethyl)-4-[(2-nitrophenyl)methyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-FURYLMETHYL)-4-(2-NITROBENZYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a furylmethyl group and a nitrobenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-FURYLMETHYL)-4-(2-NITROBENZYL)PIPERAZINE typically involves multi-step organic reactions. One common method includes:
N-alkylation of piperazine: This step involves the reaction of piperazine with 2-furylmethyl chloride under basic conditions to form 1-(2-furylmethyl)piperazine.
N-alkylation with 2-nitrobenzyl chloride: The intermediate 1-(2-furylmethyl)piperazine is then reacted with 2-nitrobenzyl chloride in the presence of a base to yield the final product, 1-(2-FURYLMETHYL)-4-(2-NITROBENZYL)PIPERAZINE.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-FURYLMETHYL)-4-(2-NITROBENZYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding furyl carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Furyl carboxylic acids.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-FURYLMETHYL)-4-(2-NITROBENZYL)PIPERAZINE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of piperazine derivatives with biological targets, providing insights into their mechanism of action.
Wirkmechanismus
The mechanism of action of 1-(2-FURYLMETHYL)-4-(2-NITROBENZYL)PIPERAZINE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperazine ring can interact with various receptors or enzymes. The furylmethyl group may enhance the compound’s binding affinity to certain biological targets, influencing its overall activity.
Vergleich Mit ähnlichen Verbindungen
1-(2-FURYLMETHYL)-4-BENZYL-PIPERAZINE: Lacks the nitro group, which may result in different reactivity and biological activity.
1-(2-FURYLMETHYL)-4-(2-METHYLBENZYL)PIPERAZINE: The methyl group instead of the nitro group can alter the compound’s electronic properties and reactivity.
Uniqueness: 1-(2-FURYLMETHYL)-4-(2-NITROBENZYL)PIPERAZINE is unique due to the presence of both the furylmethyl and nitrobenzyl groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C16H19N3O3 |
---|---|
Molekulargewicht |
301.34 g/mol |
IUPAC-Name |
1-(furan-2-ylmethyl)-4-[(2-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C16H19N3O3/c20-19(21)16-6-2-1-4-14(16)12-17-7-9-18(10-8-17)13-15-5-3-11-22-15/h1-6,11H,7-10,12-13H2 |
InChI-Schlüssel |
QTDAWVWPUGWWDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])CC3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.